N,N-Dicyclohexylsalicylamide
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Overview
Description
N,N-Dicyclohexylsalicylamide: is an organic compound that belongs to the class of salicylamides It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the salicylamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexylsalicylamide typically involves the reaction of salicylic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Salicylic acid and dicyclohexylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Dicyclohexylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-Dicyclohexylsalicylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexylsalicylamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Signaling Pathways: Influence various signaling pathways involved in cellular processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
N,N-Dicyclohexylsalicylamide can be compared with other similar compounds, such as:
N,N-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
Salicylamide: Known for its analgesic and antipyretic properties.
N,N-Dimethylsalicylamide: Another derivative of salicylamide with different chemical properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual cyclohexyl groups enhance its stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
63992-44-9 |
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Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C19H27NO2/c21-18-14-8-7-13-17(18)19(22)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16,21H,1-6,9-12H2 |
InChI Key |
QMJPDCOTBLUFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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